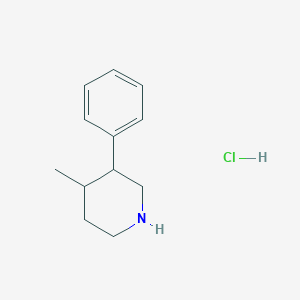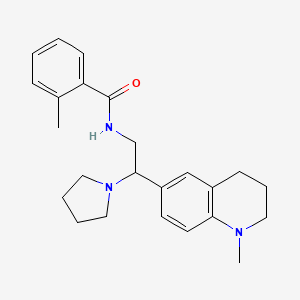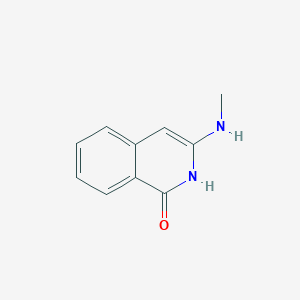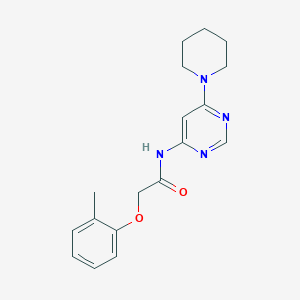
4-Methyl-3-phenylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenylpiperidine hydrochloride is a chemical compound with a molecular weight of 211.73 . It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . These compounds are associated with a variety of pharmacological effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 4-Methyl-3-phenylpiperidine hydrochloride is1S/C12H17N.ClH/c1-10-7-8-13-9-12 (10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H . Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-phenylpiperidine hydrochloride include a molecular weight of 211.73 .科学的研究の応用
Pharmacological Research
4-Methyl-3-phenylpiperidine hydrochloride is widely used in pharmacological research due to its structural similarity to various bioactive compounds. It serves as a precursor or intermediate in the synthesis of drugs targeting the central nervous system, including potential treatments for neurological disorders such as Parkinson’s disease and schizophrenia .
Neurochemical Studies
This compound is utilized in neurochemical studies to investigate the mechanisms of neurotransmitter release and reuptake. Its structural properties make it a valuable tool for studying the interactions between neurotransmitters and their receptors, which is crucial for understanding brain function and developing new psychiatric medications .
Analgesic Research
4-Methyl-3-phenylpiperidine hydrochloride is also explored for its potential analgesic properties. Researchers use it to develop and test new pain relief medications, particularly those that target opioid receptors. Its efficacy and safety profiles are studied to create more effective and less addictive pain management solutions .
Synthetic Chemistry
In synthetic chemistry, this compound is a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the development of new chemical entities with potential therapeutic applications .
Toxicological Studies
The compound is used in toxicological studies to assess its safety and potential side effects. Researchers examine its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems, which is essential for ensuring the safety of new drugs derived from this compound .
作用機序
Target of Action
4-Methyl-3-phenylpiperidine hydrochloride is a synthetic compound that belongs to the phenylpiperidine class Compounds in the phenylpiperidine class, such as meperidine, are known to target the central nervous system (cns) μ-opioid receptors .
Mode of Action
Meperidine functions as an analgesic due to its agonistic action on CNS μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It’s plausible that 4-Methyl-3-phenylpiperidine hydrochloride may have a similar mode of action.
Biochemical Pathways
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may affect the opioid signaling pathway, which plays a crucial role in pain perception .
Pharmacokinetics
Meperidine has a 65% first-pass uptake by the lungs and higher plasma protein binding than morphine . It’s plausible that 4-Methyl-3-phenylpiperidine hydrochloride may have similar ADME properties.
Result of Action
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may result in altered pain perception and cns depression .
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory agents, and more . The high pharmacological potential of piperidine fragments attracts interest with regard to the development of new molecules with such structural motifs .
特性
IUPAC Name |
4-methyl-3-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMICDKJSLDYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)



![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone](/img/structure/B2629920.png)
![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)

![(3R,3As,6aS)-3-amino-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one;hydrochloride](/img/structure/B2629928.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2629929.png)